![molecular formula C18H14N2 B14137497 4-Phenyl-5,6-dihydrobenzo[h]quinazoline CAS No. 3977-43-3](/img/structure/B14137497.png)
4-Phenyl-5,6-dihydrobenzo[h]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-5,6-dihydrobenzo[h]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-Phenyl-5,6-dihydrobenzo[h]quinazoline can be achieved through several synthetic routes. One common method involves the reaction of chalcone with guanidine . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the quinazoline ring. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
4-Phenyl-5,6-dihydrobenzo[h]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction can lead to the formation of dihydroquinazoline derivatives .
Scientific Research Applications
4-Phenyl-5,6-dihydrobenzo[h]quinazoline has been extensively studied for its potential applications in various scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown significant anticancer activity by inhibiting the growth of carcinoma cells . The compound has been evaluated against different cancer cell lines, including MCF-7, DLD1, A549, DU145, and FaDu, showing promising results with IC50 values ranging from 1.5 to 12.99 μM . Additionally, it has been studied for its potential use in other therapeutic areas, such as anti-inflammatory and analgesic applications .
Mechanism of Action
The mechanism of action of 4-Phenyl-5,6-dihydrobenzo[h]quinazoline involves its interaction with specific molecular targets and pathways. One of the key mechanisms is the inhibition of tubulin polymerization, which disrupts the microtubule network essential for cell division . This leads to the induction of apoptosis in cancer cells. In silico docking studies have revealed that the compound has a good affinity for estrogen receptors and tubulin proteins, further supporting its anticancer activity .
Comparison with Similar Compounds
4-Phenyl-5,6-dihydrobenzo[h]quinazoline can be compared with other quinazoline derivatives, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . These compounds are also known for their anticancer properties and are used in clinical settings for the treatment of various cancers. this compound is unique due to its specific chemical structure, which allows for different interactions with molecular targets and potentially broader therapeutic applications .
Properties
CAS No. |
3977-43-3 |
|---|---|
Molecular Formula |
C18H14N2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
4-phenyl-5,6-dihydrobenzo[h]quinazoline |
InChI |
InChI=1S/C18H14N2/c1-2-7-14(8-3-1)17-16-11-10-13-6-4-5-9-15(13)18(16)20-12-19-17/h1-9,12H,10-11H2 |
InChI Key |
CTVQQAPCCHSJGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N=CN=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


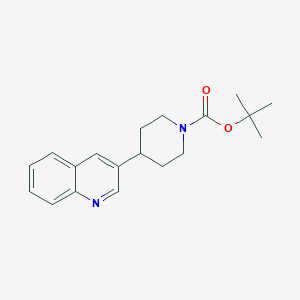
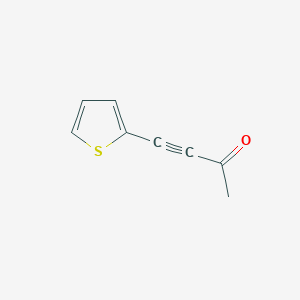
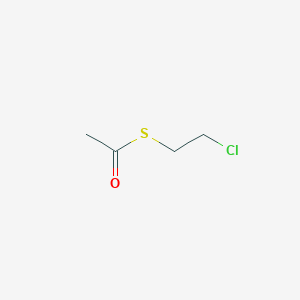
![1-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B14137438.png)
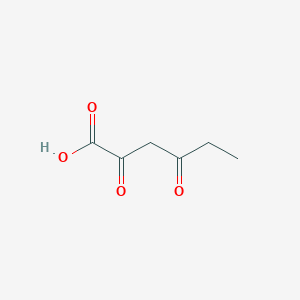
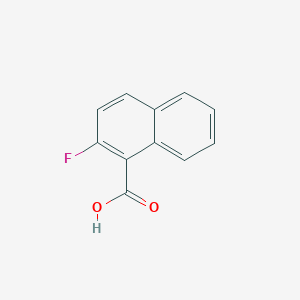
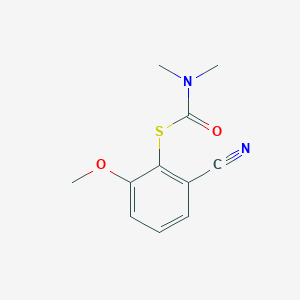
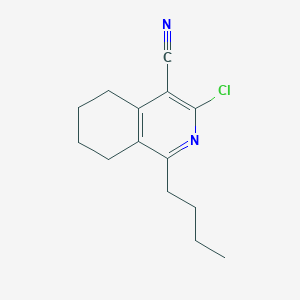
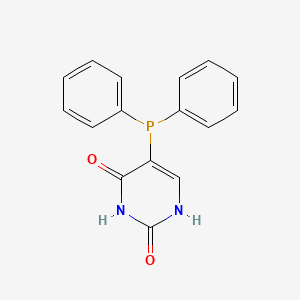
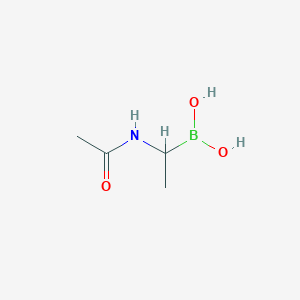
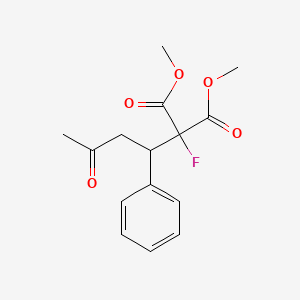
![(Z)-3-(2-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14137492.png)
![N-[[6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinyl]carbonyl]-D-alanine methyl ester](/img/structure/B14137493.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B14137498.png)
